molecular formula C18H19ClN6O B2643088 N4-(4-chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine CAS No. 946218-31-1

N4-(4-chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine

Cat. No.: B2643088
CAS No.: 946218-31-1
M. Wt: 370.84
InChI Key: MFUVXYWTRVEAHM-UHFFFAOYSA-N
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Description

N4-(4-chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine is a complex organic compound that belongs to the class of pteridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(4-chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N4-(4-chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pteridine-2,4-dione derivatives, while reduction may produce pteridine-2,4-diamine derivatives with different substituents.

Scientific Research Applications

N4-(4-chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: It is explored for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N4-(4-chloro-2-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N4-(4-chlorophenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
  • N4-(4-methylphenyl)-N2-[(oxolan-2-yl)methyl]pteridine-2,4-diamine
  • **N4-(4-chloro-2-methylphenyl)-N2

Properties

IUPAC Name

4-N-(4-chloro-2-methylphenyl)-2-N-(oxolan-2-ylmethyl)pteridine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O/c1-11-9-12(19)4-5-14(11)23-17-15-16(21-7-6-20-15)24-18(25-17)22-10-13-3-2-8-26-13/h4-7,9,13H,2-3,8,10H2,1H3,(H2,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUVXYWTRVEAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC2=NC(=NC3=NC=CN=C32)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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